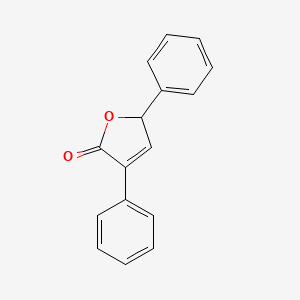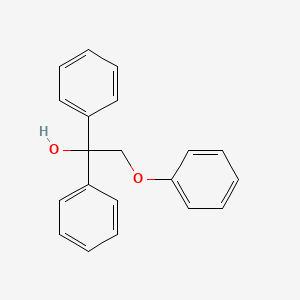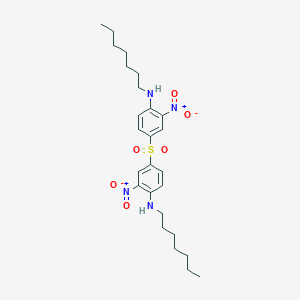![molecular formula C13H15Cl2NO4 B14000707 Diethyl[(3,4-dichlorophenyl)amino]propanedioate CAS No. 6939-59-9](/img/structure/B14000707.png)
Diethyl[(3,4-dichlorophenyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dichlorophenylamino substituent.
Méthodes De Préparation
The synthesis of Diethyl[(3,4-dichlorophenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in ethanol to ensure complete reaction and high yield .
Analyse Des Réactions Chimiques
Diethyl[(3,4-dichlorophenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, leading to the formation of various substituted derivatives
Common reagents used in these reactions include sodium ethoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of Diethyl[(3,4-dichlorophenyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Diethyl[(3,4-dichlorophenyl)amino]propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester that lacks the 3,4-dichlorophenylamino group.
Diethyl 2-(3,4-dichlorophenyl)propanedioate: A closely related compound with similar structural features but different reactivity.
1,3-diethyl 2-{[(2,4-dichlorophenyl)amino]methylidene}propanedioate: Another similar compound with a different substitution pattern on the phenyl ring
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
6939-59-9 |
|---|---|
Formule moléculaire |
C13H15Cl2NO4 |
Poids moléculaire |
320.16 g/mol |
Nom IUPAC |
diethyl 2-(3,4-dichloroanilino)propanedioate |
InChI |
InChI=1S/C13H15Cl2NO4/c1-3-19-12(17)11(13(18)20-4-2)16-8-5-6-9(14)10(15)7-8/h5-7,11,16H,3-4H2,1-2H3 |
Clé InChI |
CJHSQFQFBBRLNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)



![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
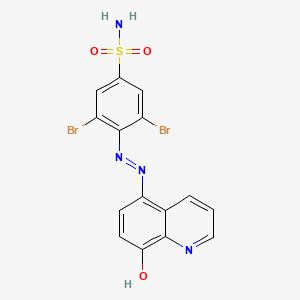
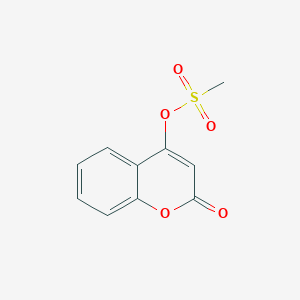
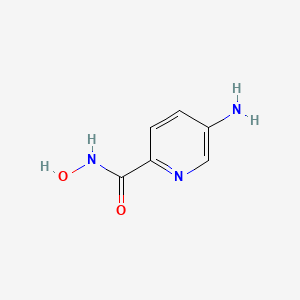
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

